2,3-Dibromobutanoyl chloride

Description

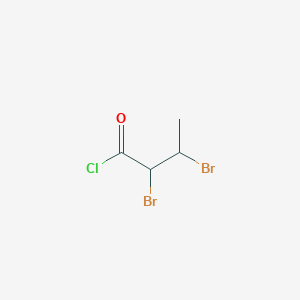

2,3-Dibromobutanoyl chloride (C₄H₅Br₂ClO) is a brominated acyl chloride characterized by two bromine atoms at the 2- and 3-positions of its four-carbon chain and a reactive chloride group at the terminal carbonyl. This compound is primarily utilized in organic synthesis as an acylating agent, enabling the introduction of the 2,3-dibromobutanoyl moiety into target molecules. Its reactivity stems from the electrophilic carbonyl chloride group, which facilitates nucleophilic substitution reactions.

Properties

Molecular Formula |

C4H5Br2ClO |

|---|---|

Molecular Weight |

264.34 g/mol |

IUPAC Name |

2,3-dibromobutanoyl chloride |

InChI |

InChI=1S/C4H5Br2ClO/c1-2(5)3(6)4(7)8/h2-3H,1H3 |

InChI Key |

HDDBCAAUVRGDMU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C(=O)Cl)Br)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings:

Functional Group Influence: 2,3-Dibromobutanoyl chloride’s acyl chloride group confers higher electrophilicity compared to sulfonyl chlorides (e.g., 2,3-dibromobenzenesulfonyl chloride). This makes it more reactive in nucleophilic acyl substitutions, such as esterifications or amide formations . Sulfonyl chlorides (e.g., analogs in ) are typically less reactive toward alcohols/amines but excel in sulfonylation reactions for introducing sulfonate groups.

Bromine Substitution Effects: The 2,3-diBr arrangement in this compound introduces steric hindrance and electron-withdrawing effects, which may slow reaction kinetics compared to non-halogenated acyl chlorides. Similar trends are observed in brominated benzenesulfonyl chlorides, where halogen placement affects solubility and stability . Tribrominated analogs (e.g., 2,3,6-tribromobenzenesulfonyl chloride) exhibit reduced solubility due to increased molecular weight and steric bulk, a factor likely relevant to this compound derivatives .

Synthetic Applications :

- Brominated acyl chlorides are pivotal in synthesizing bioactive molecules, as seen in , where brominated intermediates are used in pharmaceutical preparations (e.g., methyl ester syntheses) .

- In contrast, sulfonyl chlorides like those in are employed in creating sulfonamide drugs or surfactants, highlighting divergent reactivity profiles .

Q & A

Q. Table 1. Key Reaction Parameters for Synthesis Optimization

| Parameter | Optimal Range | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Temperature | −20°C to 0°C | Minimizes over-bromination | |

| Stoichiometry (Br₂) | 2.1 eq | Balances reactivity and waste | |

| Catalyst (FeCl₃) | 0.5 mol% | Accelerates bromination |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.